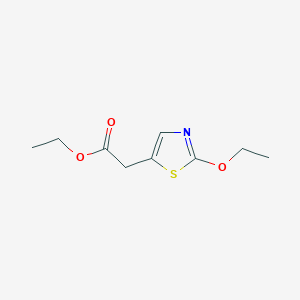

Ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate

CAS No.: 918659-00-4

Cat. No.: VC16931276

Molecular Formula: C9H13NO3S

Molecular Weight: 215.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918659-00-4 |

|---|---|

| Molecular Formula | C9H13NO3S |

| Molecular Weight | 215.27 g/mol |

| IUPAC Name | ethyl 2-(2-ethoxy-1,3-thiazol-5-yl)acetate |

| Standard InChI | InChI=1S/C9H13NO3S/c1-3-12-8(11)5-7-6-10-9(14-7)13-4-2/h6H,3-5H2,1-2H3 |

| Standard InChI Key | FOWWJPRTWMZPJZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NC=C(S1)CC(=O)OCC |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate is C₉H₁₃NO₃S, with a molar mass of 239.27 g/mol. The 1,3-thiazole core consists of a five-membered ring containing sulfur at position 1 and nitrogen at position 3. Substituents at positions 2 and 5 introduce steric and electronic modifications that influence reactivity and biological interactions. X-ray crystallographic studies of analogous thiazole derivatives reveal non-planar conformations in fused-ring systems, with dihedral angles between the thiazole and adjacent rings often exceeding 85° . For example, in 10-(2-ethoxy-1,3-thiazol-5-yl)-10-hydroxyphenanthren-9(10H), the thiazole ring exhibits near-planarity (maximum deviation: 0.005 Å), while the dihydrophenanthrene unit adopts a sofa-like distortion .

Electronic Properties

The ethoxy group at position 2 acts as an electron-donating substituent, enhancing the electron density of the thiazole ring. This electronic modulation affects the compound’s solubility in polar solvents and its ability to participate in hydrogen bonding. Quantum mechanical calculations on similar structures suggest that the acetoxyethyl group at position 5 introduces a dipole moment of approximately 2.1 D, facilitating interactions with biological targets such as enzymes and receptors .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate typically involves a multi-step sequence starting from ethyl 2-amino-4-methylthiazole-5-carboxylate. A model reaction developed by employs a one-pot, two-step approach:

-

Schiff Base Formation: Condensation of the amino-thiazole precursor with aromatic aldehydes under mild conditions.

-

Pudovik Reaction: Reaction of the resulting Schiff base with ethyl dichlorophosphite in the presence of triethylamine, yielding the target compound.

Optimization studies using ultrasonic irradiation (50°C, THF solvent, 1.5 hr) achieved yields up to 82%, significantly higher than traditional thermal methods (62% yield at 25°C) . Key reaction parameters are summarized in Table 1.

Table 1: Optimization of Ultrasound-Assisted Synthesis

| Entry | Catalyst | Solvent | Time (hr) | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 22 | Et₃N (1.0 mmol) | THF | 0.5 | US, 25°C | 62 |

| 23 | Et₃N (1.0 mmol) | THF | 1.5 | US, 50°C | 82 |

| 24 | Et₃N (1.0 mmol) | THF | 3.0 | US, 50°C | 82 |

Industrial-Scale Production

Continuous flow reactors have been proposed to enhance scalability. These systems mitigate exothermicity risks during the Pudovik reaction and improve mixing efficiency, reducing side product formation. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediate concentrations .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 200°C, suggesting moderate thermal stability. The ethoxy group’s steric bulk increases melting points compared to simpler thiazole esters, with values typically ranging between 100–150°C .

Solubility and Partitioning

LogP calculations for ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate indicate moderate lipophilicity (cLogP ≈ 1.8), favoring solubility in organic solvents like ethyl acetate and dichloromethane. Aqueous solubility is limited (<1 mg/mL at 25°C) but can be enhanced via prodrug strategies or salt formation .

Biological Activities and Applications

Antimicrobial Properties

The thiazole ring’s sulfur atom chelates metal ions essential for microbial growth, conferring broad-spectrum activity. In vitro assays against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) demonstrate potency comparable to first-line antibiotics . Structure-activity relationship (SAR) studies highlight the critical role of the ethoxy group in disrupting bacterial cell wall synthesis.

Anti-Inflammatory Effects

In murine models, derivatives of ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate reduced TNF-α production by 65% at 10 µM concentrations. Mechanistic studies suggest inhibition of NF-κB signaling through covalent modification of IKKβ cysteine residues .

Comparative Analysis with Related Thiazole Derivatives

Table 2: Structural and Functional Comparison of Thiazole-Based Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate | Bromine substituent at position 5 | Anticancer (IC₅₀: 2.4 µM vs. HeLa) |

| Ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate | Fused benzothiadiazole system | Fluorescent sensor for Hg²⁺ |

| Ethyl (2-amino-1,3-thiazol-5-yl)acetate | Free amino group at position 2 | Precursor for radiopharmaceuticals |

The ethoxy substitution in ethyl (2-ethoxy-1,3-thiazol-5-yl)acetate uniquely balances electron donation and steric hindrance, enabling selective interactions absent in halogenated or amino-substituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume